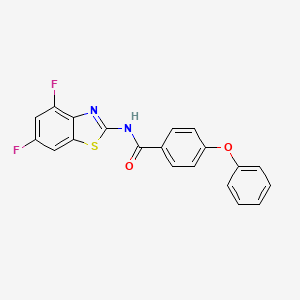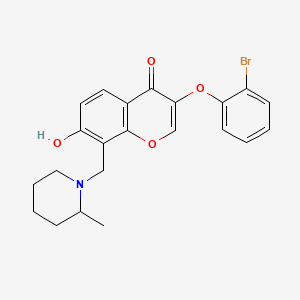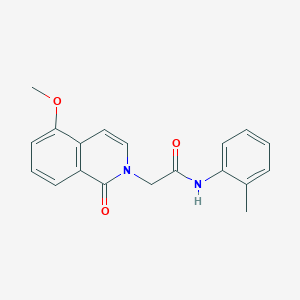
4-ヒドロキシ-1-メチル-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinolone derivative known for its diverse biological and pharmaceutical applications. This compound belongs to the class of 4-hydroxy-2-quinolones, which are recognized for their interesting chemical properties and potential therapeutic uses .
科学的研究の応用
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of 4-hydroxyquinoline-3-carboxylic acid, which are known as highly effective quinolone antibiotics . The primary targets of this compound are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The mode of action of Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves inhibiting the activity of DNA gyrases . By binding to these enzymes, the compound prevents the duplication of bacterial DNA , thereby inhibiting bacterial growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrases, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the inhibition of bacterial growth and proliferation.
Result of Action
The result of the action of Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is the inhibition of bacterial growth and proliferation . By preventing the duplication of bacterial DNA, the compound effectively halts the growth of the bacteria, leading to their eventual death .
生化学分析
Biochemical Properties
It is known that this compound shows unusually high reactivity towards N-nucleophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions .
Molecular Mechanism
It is known that this compound forms an essentially irreversible process as the adduct dehydrates . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and ethylene glycol. Reaction conditions often involve refluxing in solvents like methanol or ethylene glycol .
Major Products
The major products formed from these reactions include regioisomeric oxazoloquinolones and other quinolone derivatives, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Similar compounds include other 4-hydroxy-2-quinolones such as:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
Uniqueness
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUURCYTWTKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)
![1-Cyclopentanecarbonyl-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2497589.png)
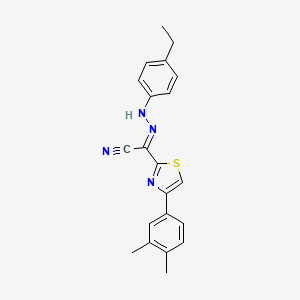
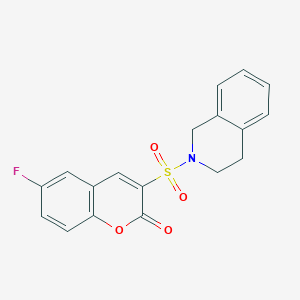
![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
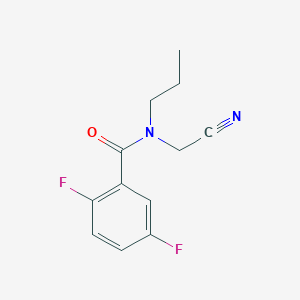
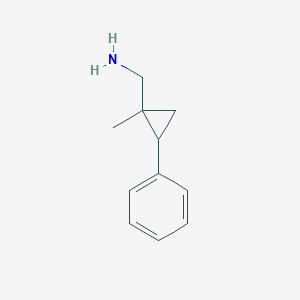
![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)
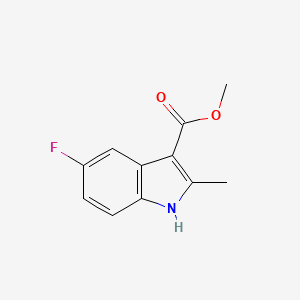
![2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2497604.png)
